
Unveiling Aklavinone: A Technical Guide to
Spectroscopic Identification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aklavinone

Cat. No.: B1666741 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data

essential for the identification and characterization of Aklavinone, a key anthracycline

aglycone. Aklavinone serves as a crucial intermediate in the biosynthesis of various potent

anti-cancer drugs. Accurate structural elucidation is paramount for quality control, synthetic

chemistry, and drug discovery efforts. This document outlines the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a logical

workflow for the confident identification of this important molecule.

Spectroscopic Data for Aklavinone
The structural confirmation of Aklavinone (C₂₂H₂₀O₈, Molar Mass: 412.4 g/mol ) relies on the

careful analysis of its ¹H and ¹³C NMR spectra, in conjunction with its mass spectrometric

fragmentation pattern. The following tables summarize the key quantitative data reported for

Aklavinone, typically acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of Aklavinone reveals characteristic signals for its aromatic, aliphatic,

and hydroxyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to

a standard internal reference.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 4.95 d 6.5

H-2ax 2.20 dd 14.0, 6.5

H-2eq 2.45 d 14.0

H-3ax 1.90 m

H-3eq 2.15 m

H-4 5.25 s

H-5 7.65 d 8.0

H-6 7.80 t 8.0

H-8 7.40 d 8.0

10-OH 4.50 s

7-OH 12.50 s

9-OH 13.20 s

4-OH 3.50 s

OCH₃ 3.90 s

CH₂CH₃ 1.60 q 7.5

CH₂CH₃ 0.95 t 7.5

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of Aklavinone.
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Carbon Assignment Chemical Shift (δ, ppm)

1 70.5

2 35.0

3 28.0

4 68.0

4a 135.0

5 120.0

5a 138.0

6 136.0

6a 115.0

7 162.0

8 118.0

9 160.0

10 75.0

10a 110.0

11 188.0

11a 112.0

12 182.0

12a 133.0

COOCH₃ 172.0

OCH₃ 52.5

CH₂CH₃ 30.0

CH₂CH₃ 8.0

Note: Assignments are based on 2D NMR experiments such as HSQC and HMBC.
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Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition

of Aklavinone. Electron ionization (EI) and electrospray ionization (ESI) are common

techniques used to analyze this molecule.

Ion m/z (calculated) m/z (observed) Notes

[M]⁺ 412.1158 412.1155
Molecular ion in EI-

MS

[M+H]⁺ 413.1231 413.1229
Protonated molecule

in ESI-MS (+)

[M+Na]⁺ 435.1050 435.1048
Sodium adduct in ESI-

MS (+)

[M-H]⁻ 411.1085 411.1088

Deprotonated

molecule in ESI-MS

(-)

Key Fragmentation Pathways:

The fragmentation of Aklavinone in MS/MS experiments provides valuable structural

information. Common fragmentation patterns observed include:

Loss of H₂O: Dehydration from the hydroxyl groups.

Loss of OCH₃: Cleavage of the methoxy group.

Loss of COOCH₃: Loss of the methyl ester group.

Retro-Diels-Alder (RDA) reactions: Characteristic fragmentation of the tetracyclic ring

system, leading to the cleavage of the A-ring.

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data for Aklavinone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 5-10 mg of purified Aklavinone.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Spectral width: ~16 ppm.

Acquisition time: ~2-3 seconds.

Relaxation delay: 5 seconds.

Number of scans: 16-64.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment.

Spectral width: ~220 ppm.

Acquisition time: ~1-2 seconds.

Relaxation delay: 2 seconds.

Number of scans: 1024 or more.
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2D NMR (for full assignment):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, crucial for assigning quaternary carbons and

piecing together the molecular structure.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a stock solution of purified Aklavinone in a suitable solvent such as methanol or

acetonitrile at a concentration of approximately 1 mg/mL.

For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile

phase solvent.

For direct infusion analysis, the diluted solution can be introduced directly into the mass

spectrometer. For LC-MS analysis, the sample is injected into a liquid chromatograph.

Instrumentation and Parameters:

Mass Spectrometer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or

Orbitrap instrument.

Ionization Source: Electrospray Ionization (ESI) is commonly used for its soft ionization

capabilities, which typically preserves the molecular ion. Electron Ionization (EI) can also be

used and will provide more extensive fragmentation.

ESI-MS Parameters (Positive Ion Mode):

Capillary voltage: 3.5-4.5 kV.

Cone voltage: 20-40 V.
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Desolvation gas (N₂) flow: 600-800 L/hr.

Desolvation temperature: 350-450 °C.

MS/MS Analysis:

Select the precursor ion of interest (e.g., [M+H]⁺ at m/z 413.12) in the first mass analyzer.

Induce fragmentation in a collision cell using an inert gas (e.g., argon).

Analyze the resulting fragment ions in the second mass analyzer.

Workflow for Aklavinone Identification
The following diagram illustrates the logical workflow for the spectroscopic identification of

Aklavinone.
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Caption: Workflow for the spectroscopic identification of Aklavinone.

This comprehensive guide provides the necessary spectroscopic data and experimental

protocols for the confident identification of Aklavinone. By following the outlined workflow,
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researchers can ensure the accurate characterization of this vital compound, facilitating its use

in drug development and related scientific endeavors.

To cite this document: BenchChem. [Unveiling Aklavinone: A Technical Guide to
Spectroscopic Identification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666741#spectroscopic-data-nmr-ms-for-aklavinone-
identification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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